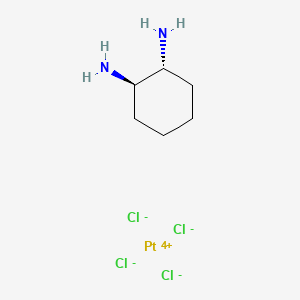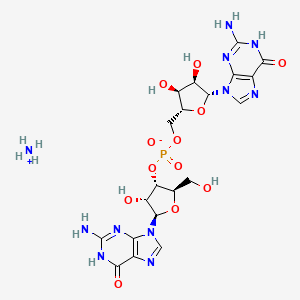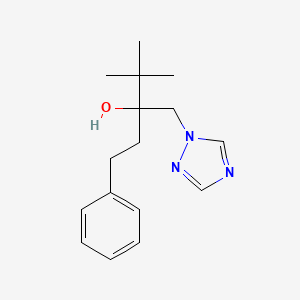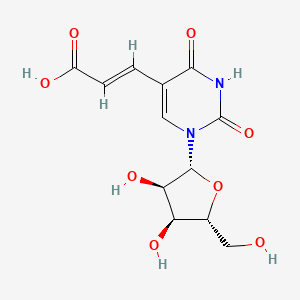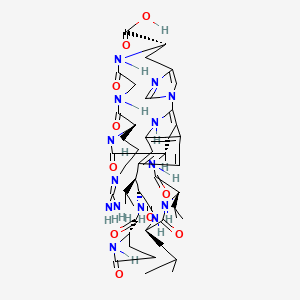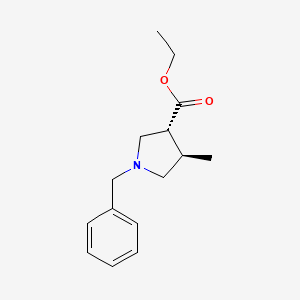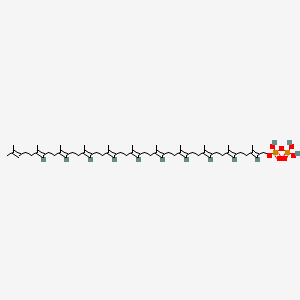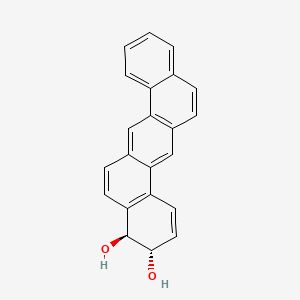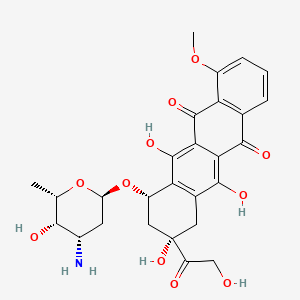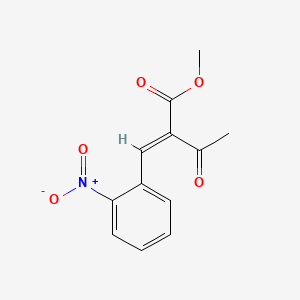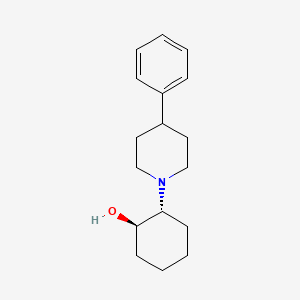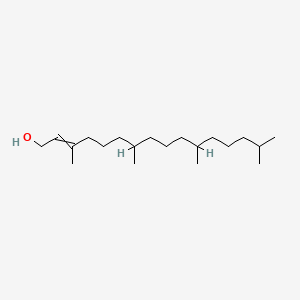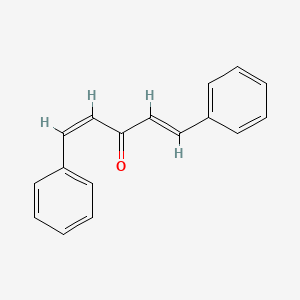
Dibenzalacetone
描述
What is Dibenzalacetone?
Dibenzylideneacetone or dibenzalacetone, often abbreviated DBA, is an organic compound with the formula C17H14O. It is a pale-yellow solid insoluble in water but soluble in ethanol. Dibenzylideneacetone is used as a component in sunscreens and as a ligand in organometallic chemistry. It was first prepared in 1881 by the German chemist Rainer Ludwig Claisen (1851–1930) and the Swiss chemist Charles-Claude-Alexandre Claparède (14 April 1858 – 1 November 1913).Chemical reactions of Dibenzalacetone
Exposure to prolonged sunlight can initiate [2+2]cycloadditions that convert it into a mixture of a trimeric and a dimeric cyclobutane-cycloadduct.Dibenzylideneacetone is a component of the catalyst tris(dibenzylideneacetone)dipalladium. It is a labile compound that can be easily displaced by triphenylphosphine. Therefore, it is an excellent entry point to palladium chemistry.
Dibenzalacetone (DBA), or (1,5-diphenylpenta-1-4-dien-3-one), is frequently used as a cosmetic component such as sunblock creams since it can absorb ultraviolet light. It has been shown to have medicinal properties and can be used to reduce swelling, puffiness, and inflammation.
Schiff base reactions are another significant organic reaction that has many applications in pharmaceutical and medicinal chemistry.
Uses of Dibenzalacetone
Because it forms a carbon-carbon bond efficiently, aldol condensation is a critical route in organic synthesis. This condensation occurs when an enol or enolate anion reacts with a carboxyl compound to create a bhydroxyketone or aldehyde. Then it is followed by dehydration. This reaction is used to make solvents such as isophorone. It is used in printing inks and lacquers.Dibenzalacetone can also use to make a,b, and aromatic ketones. This condensation produces plasticizers, which transform rigid plastic polyvinylchloride into a soft, flexible, and elastic material. This experiment utilizes the above condensation reaction to prepare dibenzalacetone (1,5-Diphenylpenta-1,4-dien-3-one), first organized in 1881 by German chemist Rainer Ludwig Claisen and Swiss chemist Charles-Claude-Alexandre Claparede. Dibenzalacetone, a pale yellow crystalline liquid, is used to prepare organometallic compounds used as catalysts for coupling reactions. It is also a ligand for some sunscreens because it absorbs harmful UV light. It does not cause allergic reactions on the skin.
属性
CAS 编号 |
115587-57-0 |
|---|---|
产品名称 |
Dibenzalacetone |
分子式 |
C17H14O |
分子量 |
234.29 g/mol |
IUPAC 名称 |
(1Z,4E)-1,5-diphenylpenta-1,4-dien-3-one |
InChI |
InChI=1S/C17H14O/c18-17(13-11-15-7-3-1-4-8-15)14-12-16-9-5-2-6-10-16/h1-14H/b13-11-,14-12+ |
InChI 键 |
WMKGGPCROCCUDY-HEEUSZRZSA-N |
手性 SMILES |
C1=CC=C(C=C1)/C=C/C(=O)/C=C\C2=CC=CC=C2 |
SMILES |
C1=CC=C(C=C1)C=CC(=O)C=CC2=CC=CC=C2 |
规范 SMILES |
C1=CC=C(C=C1)C=CC(=O)C=CC2=CC=CC=C2 |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

